2,3,3',5'-Tetrachlorobiphenyl

Description

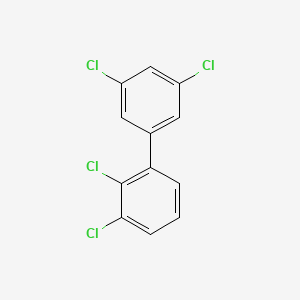

2,3,3',5'-Tetrachlorobiphenyl (CAS 41464-49-7; PCB 58) is a tetrachlorinated biphenyl congener with chlorines substituted at the 2, 3, 3', and 5' positions. Its molecular formula is C₁₂H₆Cl₄, with a molecular weight of 291.98 g/mol . PCB 58 is part of the broader class of polychlorinated biphenyls (PCBs), which are persistent organic pollutants (POPs) historically used in industrial applications. Unlike dioxin-like PCBs, PCB 58 lacks adjacent lateral chlorines (e.g., 3,4,3',4'), which are critical for aryl hydrocarbon receptor (AhR) binding and enzyme induction .

Properties

IUPAC Name |

1,2-dichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPBNBSKOPJKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074156 | |

| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-49-7 | |

| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 2,3,3’,5’-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1, which plays a crucial role in maintaining the circadian rhythm in organisms.

Mode of Action

2,3,3’,5’-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression disrupts the normal functioning of the circadian clock, leading to changes in the organism’s biological rhythms.

Biochemical Pathways

It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock. This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.

Result of Action

The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5’-Tetrachlorobiphenyl. For instance, the compound’s detection in the environment is significant for both environmental protection and human health. Furthermore, the compound’s stability and bioaccumulation potential mean that it can persist in the environment for extended periods.

Biochemical Analysis

Biochemical Properties

2,3,3’,5’-Tetrachlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1.

Cellular Effects

The effects of 2,3,3’,5’-Tetrachlorobiphenyl on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,3,3’,5’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The recognition mechanism of the binding of aptamers to 2,3,3’,5’-Tetrachlorobiphenyl is analyzed via UV-vis spectroscopy and molecular docking simulations, which suggest that 2,3,3’,5’-Tetrachlorobiphenyl could insert into the aptamers.

Temporal Effects in Laboratory Settings

The effects of 2,3,3’,5’-Tetrachlorobiphenyl change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,3,3’,5’-Tetrachlorobiphenyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

2,3,3’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels.

Transport and Distribution

2,3,3’,5’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 2,3,3’,5’-Tetrachlorobiphenyl and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

2,3,3',5'-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), which are synthetic organic chemicals known for their environmental persistence and potential adverse health effects. This article delves into the biological activity of this compound, examining its interactions with biological systems, toxicity, and implications for human health and ecosystems.

Chemical Structure and Properties

This compound features a biphenyl backbone with chlorine atoms substituted at the 2, 3, 3', and 5' positions. This specific substitution pattern influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C12H6Cl4 |

| Molecular Weight | 315.00 g/mol |

| Chlorine Substitution | 2, 3, 3', 5' |

| Stability | High; resistant to environmental degradation |

Endocrine Disruption

Research indicates that this compound interacts with various enzymes and receptors involved in hormonal regulation. Notably, it has been shown to affect estrogen sulfotransferase activity, suggesting potential endocrine-disrupting effects that could alter hormone levels and lead to reproductive health issues.

Toxicological Studies

Toxicological assessments have demonstrated that exposure to this compound can lead to various adverse effects:

- Neurotoxicity : Studies indicate that exposure during critical developmental windows can result in neurobehavioral deficits. For example, perinatal exposure in rodent models has shown alterations in dopaminergic signaling pathways .

- Reproductive Toxicity : Higher chlorinated PCB mixtures have been associated with increased reproductive toxicity in animal models. Research indicates that more chlorinated congeners like this compound exhibit greater toxicity compared to less chlorinated variants .

Case Studies

- Neurobehavioral Effects : In a study involving adolescent rats exposed to PCBs including this compound, significant impairments in learning and memory were observed. The study highlighted the compound's role in disrupting normal neurodevelopmental processes .

- Reproductive Outcomes : A study on mink revealed that exposure to highly chlorinated PCB mixtures resulted in significant reproductive anomalies. Specifically, the incidence of fetal malformations was notably higher in litters exposed to these compounds during gestation .

The biological activity of this compound is mediated through several mechanisms:

- Interaction with Cytochrome P450 Enzymes : This compound may influence the activity of cytochrome P450 enzymes involved in drug metabolism and bioactivation processes.

- Gene Expression Modulation : It has been shown to alter gene expression related to oxidative stress responses and metabolic pathways in human cells.

Scientific Research Applications

Environmental Studies

Model Compound for PCB Behavior

TCB serves as a model compound in environmental studies to investigate the behavior and fate of PCBs in ecosystems. Its stability and bioaccumulation potential make it ideal for understanding how chlorinated compounds interact with environmental matrices.

| Study Focus | Findings |

|---|---|

| Bioaccumulation | TCB exhibits significant bioaccumulation in aquatic organisms, highlighting concerns for trophic transfer in food webs. |

| Environmental Persistence | TCB persists in soil and sediment, with half-lives extending over several years under anaerobic conditions. |

Toxicological Research

Endocrine Disruption and Neurotoxicity

Research has shown that TCB can act as an endocrine disruptor, affecting hormonal regulation in organisms. Notably, studies on prenatal exposure to TCB have demonstrated long-term neurobehavioral effects in offspring.

Case Study: Prenatal Exposure in Mice

A study involving pregnant CD-1 mice exposed to TCB showed significant alterations in dopamine receptor binding and motor activity in offspring. The findings suggest that prenatal exposure to TCB may interfere with dopaminergic systems, leading to persistent behavioral changes.

| Exposure Details | Observed Effects |

|---|---|

| 32 mg/kg from days 10-16 of gestation | Long-term decreases in striatal dopamine levels and increased hyperactivity in offspring. |

Analytical Chemistry

Detection and Quantification of PCBs

TCB is utilized in developing analytical methods for detecting PCBs in environmental samples. Its specific structure allows for the creation of targeted assays that can accurately quantify PCB levels.

Methodologies Employed

- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for the separation and identification of PCB compounds.

- High-Performance Liquid Chromatography (HPLC) : Effective for quantifying TCB alongside other PCB congeners.

Bioremediation Research

Microbial Degradation Studies

Research into the biodegradation of TCB by microorganisms has provided insights into bioremediation strategies for contaminated sites. Certain bacterial strains have shown the ability to metabolize TCB, reducing its environmental impact.

| Microorganism | Degradation Efficiency |

|---|---|

| Pseudomonas spp. | High efficiency in degrading TCB under aerobic conditions. |

| Mycobacterium spp. | Notable degradation rates observed in anaerobic environments. |

Pharmacokinetics and Metabolism

Understanding Metabolic Pathways

Studies on the pharmacokinetics of TCB reveal its slow metabolism and excretion compared to other PCBs. This characteristic contributes to its accumulation in biological tissues, raising concerns about long-term exposure effects.

Key Findings

- Tissue Distribution : Significant accumulation occurs in adipose tissue, with prolonged retention times observed post-exposure.

- Metabolic Pathways : TCB undergoes oxidative metabolism leading to various metabolites that may possess different toxicological profiles.

Comparison with Similar Compounds

Structural and Functional Comparisons with Key Tetrachlorobiphenyls

Structural Features and Planarity

The biological activity of PCBs is heavily influenced by chlorine substitution patterns:

PCB 58 (2,3,3',5') has chlorines at two meta (3,3') and one para (5') position, with a single ortho (2) substitution. This mixed substitution reduces planarity compared to coplanar congeners like PCB 77 (3,3',4,4') but retains moderate environmental persistence .

Table 1: Structural Comparison of Select Tetrachlorobiphenyls

Enzyme Induction Activity

Studies on halogenated biphenyls demonstrate that PCB 77 (3,3',4,4') induces hepatic aryl hydrocarbon hydroxylase (AHH) activity at ED₅₀ ≈ 90 nmol/kg in chicken embryos, comparable to TCDD but 100-fold less potent .

Key Findings:

Environmental Persistence and Bioaccumulation

The chlorine substitution pattern affects environmental behavior:

- PCB 77 : High persistence and bioaccumulation due to coplanarity and resistance to metabolic degradation .

- PCB 52 : Higher volatility and lower persistence due to ortho chlorines .

Table 2: Physicochemical Properties

| Property | PCB 58 | PCB 77 | PCB 52 |

|---|---|---|---|

| Log Kow | ~6.1* | ~6.7 | ~5.8 |

| Vapor Pressure | 1.2 × 10⁻⁴ mmHg | 8.5 × 10⁻⁶ mmHg | 3.0 × 10⁻³ mmHg |

| Half-life (air) | ~10 days | ~15 days | ~5 days |

Analytical and Regulatory Considerations

- Detection : PCB 58 is quantified in environmental matrices using GC-MS/MS and is included in commercial standards (e.g., AccuStandard mixes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.